TrkA Kinase Inhibitory Potency: Scaffold Comparison with Matched Purine Analog
In a scaffold-hopping study, the imidazo[4,5-b]pyridine core was compared to the purine core while maintaining the same substitution pattern. The imidazo[4,5-b]pyridine series, which includes the 5,7-dimethyl-2-(trifluoromethyl) substitution motif, achieved subnanomolar cellular potency against TrkA kinase, whereas the direct purine analog with identical substituents showed a potency shift of >10-fold [1]. This demonstrates that the imidazo[4,5-b]pyridine scaffold is not interchangeable with isosteric heterocycles.
| Evidence Dimension | TrkA cellular IC50 |
|---|---|
| Target Compound Data | Subnanomolar range (exact value not disclosed for this specific compound; class representative: <1 nM) |
| Comparator Or Baseline | Purine analog with identical 5,7-dimethyl-2-(trifluoromethyl) substitution pattern |
| Quantified Difference | >10-fold loss in potency for purine analog |
| Conditions | Cellular TrkA kinase assay; compound series described in ACS Med. Chem. Lett. 2012, 3, 705-709 |
Why This Matters
A >10-fold difference in cellular potency means that substituting the purine core for imidazo[4,5-b]pyridine would require significantly higher concentrations to achieve the same target engagement, increasing the risk of off-target effects and reducing the therapeutic window.
- [1] Wang, T.; Lamb, M.L.; Block, M.H.; et al. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Med. Chem. Lett. 2012, 3 (9), 705–709. View Source
